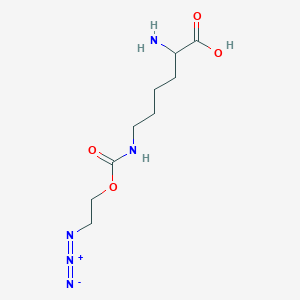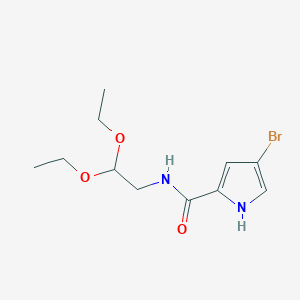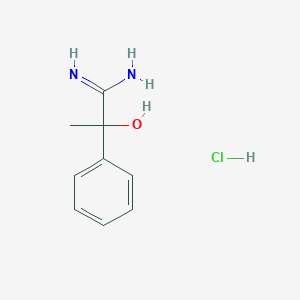
3-Bromo-5-(fluoromethyl)pyridine
Übersicht
Beschreibung
3-Bromo-5-(fluoromethyl)pyridine (3-Br-5-FMP) is a heterocyclic compound of pyridine with bromine and fluorine substituents. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has been used in various scientific research applications, including the study of enzyme activity, protein-protein interactions, and the mechanism of action of drugs.
Wissenschaftliche Forschungsanwendungen
1. Spectroscopic and Optical Studies
5-Bromo-2-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was employed to analyze its geometric structure, vibrational frequencies, and chemical shift values. This compound's non-linear optical (NLO) properties were also determined, offering insights into its potential applications in optical technologies (Vural & Kara, 2017).
2. Synthesis of Acyclic Pyridine C-Nucleosides
Research on acyclic pyridine C-nucleosides involved 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, synthesized through various chemical reactions. These nucleosides were evaluated for biological activity, but no marked activity was found, demonstrating the compound's utility in the exploration of novel chemical entities (Hemel et al., 1994).
3. Development of Radioligands
A study synthesized 2-fluoromethyl analogs of a specific pyridine compound as potential ligands for metabotropic glutamate subtype-5 receptors. One such compound demonstrated high affinity and potency, suggesting applications in positron emission tomography (PET) imaging for neurological studies (Siméon et al., 2007).
4. Synthesis of Hyperbranched Polyelectrolytes
3,5-Bis(bromomethyl)pyridine hydrobromide was used to synthesize new hyperbranched polyelectrolytes. These materials were analyzed using NMR spectroscopy, providing insights into their potential applications in material science (Monmoton et al., 2008).
5. Synthesis of Novel Pyridine-Based Derivatives
A study described the synthesis of novel pyridine derivatives via a palladium-catalyzed Suzuki cross-coupling reaction. These compounds were evaluated for various biological activities, including anti-thrombolytic and biofilm inhibition, indicating their potential in pharmaceutical research (Ahmad et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-5-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDALNQIIIRIWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(fluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(6-Isobutoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1447511.png)





![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1447523.png)


![N-[2-(2-Fluorophenyl)propan-2-yl]acetamide](/img/structure/B1447527.png)

![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1447531.png)
![{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine](/img/structure/B1447532.png)